molecular formula C7H5ClN2 B169048 4-Chloro-6-methylpicolinonitrile CAS No. 104711-65-1

4-Chloro-6-methylpicolinonitrile

Cat. No. B169048
CAS RN: 104711-65-1
M. Wt: 152.58 g/mol
InChI Key: VLNYLEMSSXHBPF-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpicolinonitrile is a chemical compound with the CAS Number: 104711-65-1 . It has a molecular weight of 152.58 and its IUPAC name is 4-chloro-6-methyl-2-pyridinecarbonitrile .


Synthesis Analysis

The synthesis of 4-Chloro-6-methylpicolinonitrile involves several steps. In one method, a solution of intermediate 1A and triethylamine in propionitrile was added to trimethylsilyl cyanide. The mixture was stirred at reflux for 26 hours then left to stand at room temperature for 18 hours . The reaction was quenched by the addition of 30% aqueous potassium carbonate solution and the layers were separated .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-methylpicolinonitrile is C7H5ClN2 . The InChI code is 1S/C7H5ClN2/c1-5-2-6 (8)3-7 (4-9)10-5/h2-3H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-methylpicolinonitrile are complex and often involve the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

4-Chloro-6-methylpicolinonitrile is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Chloro-6-methylpicolinonitrile serves as a starting material in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of Rabeprazole sodium, a proton pump inhibitor used for gastroesophageal reflux disease treatment. The process involves a multi-step synthesis starting from 3-methylpicolinonitrile, demonstrating its utility in complex pharmaceutical manufacturing processes (Xiao-Shu He et al., 2020).

Antitumor Drug Synthesis

Another application in medicinal chemistry is its role in synthesizing the antitumor drug Sorafenib. The synthesis starts from picolinic acid and involves steps like chloration and esterification, demonstrating the versatility of 4-Chloro-6-methylpicolinonitrile in producing complex molecular structures required for cancer treatment (Yao Jian-wen, 2012).

Analytical Chemistry

In analytical chemistry, 4-Chloro-6-methylpicolinonitrile is used in the determination of perchlorate using atomic absorption spectrometry. The method involves liquid-liquid extraction in a flow-injection system, highlighting its significance in enhancing the sensitivity and selectivity of analytical techniques (M. Gallego & M. Valcárcel, 1985).

Photophysical Studies

This compound also finds application in photophysical studies. For example, it is involved in the study of the photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate. Such studies are crucial in understanding molecular dynamics and photochemical reactions (S. Lopes et al., 2011).

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives, which have applications in various fields including pharmacology, also utilizes 4-Chloro-6-methylpicolinonitrile. Such syntheses contribute to the development of new compounds with potential therapeutic applications (S. Murugavel et al., 2018).

Catalyzed Coupling Reactions

It is also used in catalyzed coupling reactions to synthesize complex organic compounds, such as pyrrolo[2,3-d]pyrimidines. These reactions are integral to the development of new chemical entities in pharmaceutical research (Xi Jiang et al., 2015).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . The hazard statements include H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

4-chloro-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNYLEMSSXHBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594250
Record name 4-Chloro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104711-65-1
Record name 4-Chloro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-2-methylpyridine-N-oxide (8.97 g, 62.5 mmol, 1.00 eq) was dissolved in CH2Cl2 and dried over MgSO4. The solution was added to a flame-dried round-bottom flask and CH2Cl2 was added to give a total volume of 188 mL. TMS-cyanide (10 mL, 75 mmol, 1.2 eq) was added and the reaction stirred for 15 minutes. Dimethylcarbamyl chloride (6.9 mL, 75 mmol, 1.2 eq) was added dropwise over 20 minutes, and the reaction was stirred for 24 hours. An additional one equivalent each of TMS-cyanide and dimethylcarbamyl chloride were added and the reaction was stirred for another 72 hours. The reaction was made basic with 10% K2CO3 and extraxcted with CH2Cl2 (3×). The combined organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 7.2 g (75%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.13 (d, J=1.6 Hz, 1H), 7.82 (d, J=1.7 Hz, 1H), 2.52 (s, 3H); ES-MS [M+1]+: 153.2.
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75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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